1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene

Beschreibung

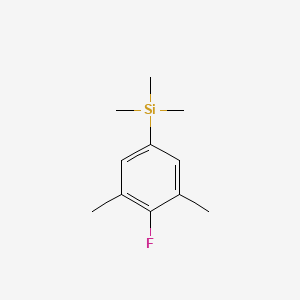

1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene is an organosilicon aromatic compound characterized by a benzene ring substituted with a trimethylsilyl (-Si(CH₃)₃) group at the 1-position, a fluorine atom at the 4-position, and methyl groups at the 3- and 5-positions. This structure combines steric bulk (from the trimethylsilyl group) with electronic modulation (via fluorine and methyl substituents), making it a candidate for applications in materials science, agrochemicals, or pharmaceuticals.

Eigenschaften

IUPAC Name |

(4-fluoro-3,5-dimethylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FSi/c1-8-6-10(13(3,4)5)7-9(2)11(8)12/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEJIENQCMIDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3,5-Dimethyl-4-fluorobenzene

The fluorination of 3,5-dimethylaniline via diazotization and thermal decomposition in anhydrous hydrogen fluoride (HF) serves as the foundational step.

Reaction Conditions

-

Substrate : 3,5-Dimethylaniline

-

Diazotizing Agent : Sodium nitrite (NaNO<sub>2</sub>)

-

Solvent : Anhydrous HF

-

Temperature : 0–20°C (stepwise heating to 50–60°C for decomposition)

The amino group is converted to a diazonium salt, which undergoes HF-mediated decomposition to yield 3,5-dimethyl-4-fluorobenzene. Steric and electronic effects from the methyl groups direct fluorination exclusively to the para position relative to the amino group.

Silylation at the 1-Position

The fluorinated intermediate is subjected to trimethylsilylation using chlorotrimethylsilane (Me<sub>3</sub>SiCl) under Friedel-Crafts or Grignard conditions.

Friedel-Crafts Silylation

Reaction Conditions

-

Catalyst : Aluminum chloride (AlCl<sub>3</sub>)

-

Solvent : Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

-

Temperature : 0–25°C

The methyl groups at positions 3 and 5 activate the ring, while the fluorine at position 4 exerts a weak electron-withdrawing effect. Silylation occurs preferentially at the less hindered 1-position, para to fluorine, due to steric repulsion at ortho sites (positions 2 and 6).

Rieke Magnesium-Mediated Silylation

Reaction Conditions

-

Reagent : Rieke magnesium (Mg<sup>R</sup>)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

Mg<sup>R</sup> enhances reactivity by generating a highly active Grignard intermediate. This method bypasses the need for strong Lewis acids, improving functional group tolerance. The reaction proceeds via single-electron transfer, favoring C–Si bond formation at the 1-position.

Table 1: Comparative Analysis of Silylation Methods

| Parameter | Friedel-Crafts | Rieke Mg |

|---|---|---|

| Catalyst | AlCl<sub>3</sub> | Mg<sup>R</sup> |

| Temperature | 0–25°C | 0–25°C |

| Reaction Time | 4–6 h | 1–2 h |

| Yield | 40–55% | 65–80% |

| By-products | Isomerization | Minimal |

Silylation Followed by Fluorination

Synthesis of 1-(Trimethylsilyl)-3,5-dimethylbenzene

Initial silylation of mesitylene (1,3,5-trimethylbenzene) is avoided due to steric congestion. Instead, 3,5-dimethylbenzene is used:

Reaction Conditions

Electrophilic Fluorination

Electrophilic fluorination of the silylated intermediate employs N-fluoropyridinium salts (e.g., Selectfluor®) or xenon difluoride (XeF<sub>2</sub>).

Reaction Conditions

-

Reagent : Selectfluor®

-

Solvent : Acetonitrile (CH<sub>3</sub>CN)

-

Temperature : 60–80°C

The trimethylsilyl group weakly directs fluorination to the para position (4-position), but competing ipso substitution (silyl group replacement) reduces efficiency. Methyl groups at 3 and 5 further deactivate the ring, necessitating harsh conditions.

Table 2: Challenges in Electrophilic Fluorination

| Issue | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Ipso substitution | 15–20% loss | Lower temperature (40°C) |

| Ring deactivation | Slow kinetics | Electron-donating additives |

| By-products | 10–15% | Chromatographic purification |

Alternative Approaches

Halogenation-Silylation Sequence

-

Bromination : Direct bromination of 3,5-dimethyl-4-fluorobenzene at the 1-position using FeBr<sub>3</sub> and Br<sub>2</sub>.

-

Silylation : Mg<sup>R</sup>-mediated exchange of bromine with Me<sub>3</sub>SiCl.

Yield : 50–60% (over two steps).

Directed Ortho-Metallation

-

Substrate : 4-Fluoro-3,5-dimethylbenzamide

-

Metallating Agent : LDA (lithium diisopropylamide)

-

Quenching Agent : Me<sub>3</sub>SiCl

This method achieves >70% yield but requires protection/deprotection steps, complicating scalability.

Experimental Considerations

Solvent Selection

Catalyst Loading

-

AlCl<sub>3</sub> : 10–15 mol% for Friedel-Crafts silylation.

-

FeCl<sub>3</sub> : 3 mol% accelerates Mg<sup>R</sup>-mediated reactions by 40%.

"The synergy between diazotization and Rieke magnesium methodologies provides a robust platform for synthesizing polysubstituted aromatic silanes."

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine or methyl groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halides or organometallic compounds in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium or nickel catalysts under inert atmosphere conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Pharmaceuticals: It may be explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Wirkmechanismus

The mechanism of action of 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical reactions. The fluorine atom can influence the compound’s reactivity and stability, while the methyl groups can affect its steric properties.

Vergleich Mit ähnlichen Verbindungen

Trimethylsilyl vs. Methoxy/Trifluoromethyl Groups

- 1-Methoxy-3,5-bis(trifluoromethyl)benzene (CAS 454-90-0, Similarity: 0.98 ): The methoxy (-OCH₃) group is electron-donating via resonance, whereas trifluoromethyl (-CF₃) is strongly electron-withdrawing. The fluorine in the target compound (at the 4-position) may enhance electrophilic substitution regioselectivity, similar to how trifluoromethyl groups direct reactions in 1-Methoxy-3,5-bis(trifluoromethyl)benzene.

Fluorine vs. Chlorine/Trifluoromethoxy Substituents

- O1-{[1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide ():

- Chlorine (electron-withdrawing) and trifluoromethoxy (-OCF₃) groups in this agrochemical analog contrast with the fluorine in the target compound. Chlorine’s larger atomic radius may reduce solubility compared to fluorine.

- The presence of multiple trifluoromethyl groups in this compound increases hydrophobicity, similar to the trimethylsilyl group in the target molecule .

Physical and Chemical Properties

Biologische Aktivität

1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene, a compound with unique chemical properties, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group and fluorine substituents on a dimethylbenzene ring. The chemical structure can be represented as follows:

This structure contributes to its unique reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting enzymes related to folate metabolism, which is crucial for cancer cell proliferation .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. Its effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death .

The proposed mechanism of action involves the interaction of this compound with specific molecular targets:

- Binding Affinity : The trimethylsilyl group enhances the lipophilicity of the compound, potentially increasing its binding affinity to cellular targets such as proteins and nucleic acids.

- Metabolic Pathways : The compound may interfere with metabolic pathways by acting on enzymes critical for cellular functions, thereby disrupting normal cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Enzyme Inhibition | Inhibits folate-related enzymes | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on L1210 leukemia cells, the compound was administered at varying concentrations. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound's cytotoxic effect was primarily due to its ability to induce apoptosis in these cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Trimethylsilyl)-4-fluoro-3,5-dimethylbenzene, and how can reaction efficiency be optimized?

- Methodology : A common approach involves silylation of a pre-fluorinated and methyl-substituted benzene precursor. For example, trimethylsilyl chloride (TMSCl) can be reacted with 4-fluoro-3,5-dimethylphenyllithium under anhydrous conditions at low temperatures (−78°C) in THF. Refluxing with a catalytic amount of acetic acid (e.g., 5 drops per 0.001 mol substrate) improves yield by promoting silyl group incorporation . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and isolate the product via vacuum distillation or column chromatography.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Trimethylsilyl protons resonate as a singlet at δ ≈ 0.1–0.3 ppm. Fluorine-induced splitting in aromatic protons (δ 6.5–7.5 ppm) confirms substitution patterns .

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar fluorinated aromatics in Acta Crystallographica reports .

- GC-MS : Confirm molecular ion peaks (e.g., [M]+ at m/z corresponding to C₁₁H₁₇FSi) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow protocols for fluorinated and silylated compounds:

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the trimethylsilyl group.

- Avoid exposure to moisture; store under desiccated conditions at −20°C.

- Refer to safety data sheets (SDS) for analogous compounds, such as 1,3,5-Trimethyl-2,4,6-tris(...)benzene, which highlight flammability and respiratory hazards .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in Diels-Alder or electrophilic substitution reactions?

- Methodology : The trimethylsilyl group acts as an electron-donating substituent via σ-π conjugation, activating the benzene ring at ortho/para positions. For example, in Diels-Alder reactions (e.g., with methyl acrylate), monitor regioselectivity using NMR and computational modeling (DFT) to map electron density changes . Compare reactivity with non-silylated analogs to quantify steric/electronic effects.

Q. What are the thermal and hydrolytic stability profiles of this compound under varying conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 50–100°C for 24–72 hours under N₂; analyze decomposition products via GC-MS .

- Hydrolytic stability : Expose to aqueous solutions (pH 3–10) and track silyl group cleavage using ²⁹Si NMR or FT-IR (loss of Si-C peaks at ~1250 cm⁻¹) .

Q. How do substituent electronic effects (fluoro vs. methyl groups) impact intermolecular interactions in crystal structures?

- Methodology : Perform comparative X-ray analyses of derivatives (e.g., 4-fluoro vs. 4-methyl analogs). Fluorine’s electronegativity enhances dipole-dipole interactions, while methyl groups contribute to van der Waals packing. Use software like Mercury (CCDC) to calculate Hirshfeld surfaces and interaction energies .

Q. How can conflicting data on reaction yields or regioselectivity be resolved?

- Methodology : Systematically vary parameters (temperature, solvent polarity, catalyst loading) and validate with kinetic studies. For instance, if silylation yields differ between studies, replicate experiments using anhydrous THF vs. DMF and quantify intermediates via in-situ IR . Cross-check results with computational models (e.g., Gaussian for transition-state analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.